molecular formula C5H2ClNSZn B12568731 chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile CAS No. 497839-26-6

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

Cat. No.: B12568731
CAS No.: 497839-26-6
M. Wt: 209.0 g/mol
InChI Key: GTJNVNIORVXMCV-UHFFFAOYSA-M
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Description

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a compound with the molecular formula C₄H₃ClSZn It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile typically involves the reaction of thiophene derivatives with zinc chloride. One common method is the reaction of 2-thienylmagnesium bromide with zinc chloride, which produces the desired compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.

Scientific Research Applications

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylzinc chloride: Similar in structure but lacks the nitrile group.

    Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is unique due to the presence of both a zinc atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.

Properties

CAS No.

497839-26-6

Molecular Formula

C5H2ClNSZn

Molecular Weight

209.0 g/mol

IUPAC Name

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

InChI

InChI=1S/C5H2NS.ClH.Zn/c6-4-5-2-1-3-7-5;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

GTJNVNIORVXMCV-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]SC(=C1)C#N.Cl[Zn+]

Origin of Product

United States

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